molecular formula C16H19NO3 B1438127 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid CAS No. 1218179-30-6

2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid

Cat. No. B1438127
M. Wt: 273.33 g/mol
InChI Key: FVJCXKNWBYJBCE-UHFFFAOYSA-N
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Description

2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid is a chemical compound with the CAS Number: 1218179-30-6 . It has a molecular weight of 273.33 and its IUPAC name is 2-(bicyclo[2.2.1]heptane-2-carboxamido)-5-methylbenzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19NO3/c1-9-2-5-14 (13 (6-9)16 (19)20)17-15 (18)12-8-10-3-4-11 (12)7-10/h2,5-6,10-12H,3-4,7-8H2,1H3, (H,17,18) (H,19,20) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Chemical Reactions and Derivatization

Research demonstrates that compounds with a bicyclic skeleton like 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid are involved in various chemical reactions. For instance, aminolysis of p-nitrophenyloxirane with amines containing bicyclic skeletons shows regioselective outcomes, as evidenced by NMR data (Kas’yan et al., 2002). Additionally, these compounds can undergo transformations with electrophilic reagents, producing new products from amino groups in hydroxyamines.

Structural Analysis and Synthesis

Studies also focus on the preparation and structural analysis of these compounds. The synthesis of novel conformationally locked carbocyclic nucleosides derived from bicyclic compounds demonstrates the diverse applications of these structures (Hřebabecký et al., 2005). Furthermore, the preparation and steric structure of tricyclic and tetracyclic saturated or partially saturated heterocycles containing saturated isoindolone moiety from compounds similar to 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid have been studied (Stájer et al., 1994).

Ligand Applications

The unique steric properties of bicyclic compounds make them suitable as ligands in various chemical reactions. For example, N-heterocyclic carbene (NHC) ligands with a bicyclic architecture, including bicyclo[2.2.1]heptane, have been synthesized and tested in copper-catalyzed allylic arylations (Ando et al., 2018).

Safety And Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . Please refer to it for detailed safety and hazard information.

properties

IUPAC Name

2-(bicyclo[2.2.1]heptane-2-carbonylamino)-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-9-2-5-14(13(6-9)16(19)20)17-15(18)12-8-10-3-4-11(12)7-10/h2,5-6,10-12H,3-4,7-8H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJCXKNWBYJBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC3CCC2C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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